molecular formula C16H20FNO2 B13176862 1-(3-Fluoro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(3-Fluoro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13176862
M. Wt: 277.33 g/mol
InChI Key: MPAHECHYZMFRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-methylbenzene and 2-methylpropanoyl chloride.

    Formation of Intermediate: The starting materials undergo a series of reactions, including Friedel-Crafts acylation, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization reactions to form the piperidinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential therapeutic benefits.

    Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one: Similar structure but lacks the methyl group on the aromatic ring.

    1-(3-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one: Similar structure but lacks the fluorine atom on the aromatic ring.

Uniqueness

1-(3-Fluoro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the presence of both the fluorine and methyl groups on the aromatic ring, which may confer specific chemical and biological properties.

Properties

Molecular Formula

C16H20FNO2

Molecular Weight

277.33 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C16H20FNO2/c1-10(2)15(19)14-5-4-6-18(16(14)20)13-8-11(3)7-12(17)9-13/h7-10,14H,4-6H2,1-3H3

InChI Key

MPAHECHYZMFRSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)N2CCCC(C2=O)C(=O)C(C)C

Origin of Product

United States

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